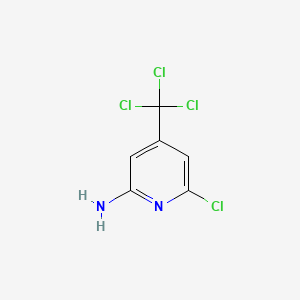
2-Pyridinamine, 6-chloro-4-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- is an organic compound with the molecular formula C6H3Cl4N. It is also known as 2-Chloro-6-(trichloromethyl)pyridine. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- can be synthesized through the chlorination of 2-aminopyridine. The reaction involves the use of chlorinating agents such as iron(III) chloride (FeCl3) or phosphorus pentachloride (PCl5). The process typically requires heating and the presence of a solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- involves large-scale chlorination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The compound is then purified through crystallization or distillation techniques to achieve the required quality for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloropicolinic acid.
Reduction: The compound can be reduced to form 2-aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions
Major Products Formed
Oxidation: 6-Chloropicolinic acid.
Reduction: 2-Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as those involved in nitrification processes. The compound binds to the active site of the enzyme, preventing the conversion of ammonium to nitrite. This inhibition is crucial in agricultural applications to reduce nitrogen loss from soil .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: A closely related compound with similar chemical properties.
6-Chloropicolinic acid: An oxidation product of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)-.
2-Aminopyridine: A precursor in the synthesis of 2-Pyridinamine, 6-chloro-4-(trichloromethyl)-
Uniqueness
2-Pyridinamine, 6-chloro-4-(trichloromethyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
52413-68-0 |
|---|---|
Fórmula molecular |
C6H4Cl4N2 |
Peso molecular |
245.9 g/mol |
Nombre IUPAC |
6-chloro-4-(trichloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4Cl4N2/c7-4-1-3(6(8,9)10)2-5(11)12-4/h1-2H,(H2,11,12) |
Clave InChI |
XTXUWTPNFPGYPO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1N)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















